molecular formula C17H23N3O6S B14455496 4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid CAS No. 75501-70-1

4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid

Cat. No.: B14455496
CAS No.: 75501-70-1
M. Wt: 397.4 g/mol
InChI Key: VLJOWOASNQUTGI-UHFFFAOYSA-N
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Description

4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid is a complex organic compound with a unique structure that includes a methylsulfanyl group and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of functional groups, formation of amide bonds, and introduction of the methylsulfanyl group. Common reagents used in these reactions include phenylmethoxycarbonyl chloride, amino acids, and thiol-containing compounds. The reaction conditions may involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the amide bonds can produce primary amines .

Scientific Research Applications

4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amide bonds allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfanyl-2-oxo-butanoic acid: Similar in structure but lacks the phenylmethoxycarbonylamino groups.

    4-(Methylsulfanyl)-2-(phenylformamido)butanoic acid: Contains a phenylformamido group instead of the phenylmethoxycarbonylamino groups.

    2-[(5E)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid: Contains a thiazolidinone ring instead of the amide linkages.

Uniqueness

4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid is unique due to its combination of a methylsulfanyl group and multiple phenylmethoxycarbonylamino groups. This structure provides it with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

75501-70-1

Molecular Formula

C17H23N3O6S

Molecular Weight

397.4 g/mol

IUPAC Name

4-methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C17H23N3O6S/c1-27-8-7-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)

InChI Key

VLJOWOASNQUTGI-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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